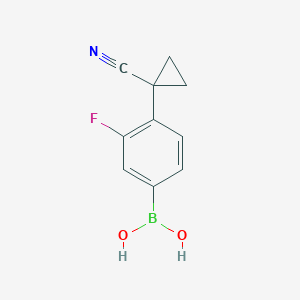4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid
CAS No.:
Cat. No.: VC13499463
Molecular Formula: C10H9BFNO2
Molecular Weight: 205.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9BFNO2 |
|---|---|
| Molecular Weight | 205.00 g/mol |
| IUPAC Name | [4-(1-cyanocyclopropyl)-3-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C10H9BFNO2/c12-9-5-7(11(14)15)1-2-8(9)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2 |
| Standard InChI Key | NUNDSQIXCPDBGF-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O |
Introduction
Chemical and Structural Properties
Molecular Identification
4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is systematically named [4-(1-cyanocyclopropyl)-3-fluorophenyl]boronic acid under IUPAC nomenclature . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2377611-05-5 | |
| Molecular Formula | ||
| Molecular Weight | 205.00 g/mol | |
| SMILES | B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O | |
| InChIKey | NUNDSQIXCPDBGF-UHFFFAOYSA-N |
The boronic acid group (-B(OH)) at the para position relative to the fluorinated aromatic ring facilitates its role in cross-coupling reactions, while the 1-cyanocyclopropyl moiety introduces steric and electronic effects that modulate reactivity .
Spectral and Physical Characteristics
Although experimental data on melting point, solubility, and spectral profiles (e.g., NMR, IR) are absent in public records, analogous boronic acids exhibit solubility in polar aprotic solvents (e.g., THF, DMSO) and limited stability in protic media due to boronate ester formation. The fluorine atom’s electronegativity enhances the aromatic ring’s electrophilicity, potentially accelerating coupling reactions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is documented, analogous methods for structurally related boronic acids suggest a multi-step approach:
-
Boronation: A Grignard reagent derived from a halogenated precursor (e.g., 4-bromo-3-fluorophenyl cyanocyclopropane) reacts with trimethyl borate to install the boronic acid group .
-
Cyclopropane Functionalization: Introduction of the cyanocyclopropyl group via [2+1] cycloaddition or nucleophilic substitution, as seen in the synthesis of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid.
-
Purification: Isolation via recrystallization or chromatographic techniques to achieve >95% purity .
A patent describing the synthesis of 3-amino-4-fluorophenylboronic acid highlights critical parameters:
-
Temperature Control: Reactions conducted at -30°C to 55°C to prevent side reactions .
-
Catalysts: Palladium carbon (Pd/C) for hydrogenation steps .
-
Yield Optimization: Typical yields range from 31.5% (nitration) to 80.7% (hydro-reduction) .
Challenges and Innovations
The steric bulk of the cyclopropyl group complicates regioselectivity during coupling reactions. Recent advances in transition-metal catalysis, particularly palladium and nickel complexes, may mitigate these issues.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of drug discovery. For example:
where X = halide or triflate. The fluorine substituent enhances electron-deficient aryl halides’ reactivity, enabling couplings under milder conditions .
Pharmaceutical Intermediates
Boronic acids are pivotal in synthesizing kinase inhibitors and protease inhibitors. The cyanocyclopropyl group may confer metabolic stability, a desirable trait in prodrug design.
Future Directions and Research Gaps
-
Synthetic Methodology: Development of one-pot syntheses to improve efficiency.
-
Catalyst Design: Tailored palladium ligands to enhance coupling yields with sterically hindered partners.
-
Biological Screening: Evaluation of bioactivity in anticancer or antimicrobial assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume